molecular formula C9H11BN2O2 B572776 2,3-Dimethyl-2H-indazole-6-boronic acid CAS No. 1253912-00-3

2,3-Dimethyl-2H-indazole-6-boronic acid

Cat. No.: B572776
CAS No.: 1253912-00-3
M. Wt: 190.009
InChI Key: FBEURACXBMNIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and boronic acid derivatives.

    Reaction Conditions: The key step involves the formation of the boronic acid group on the indazole ring. This can be achieved through various methods, including

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2,3-Dimethyl-2H-indazole-6-boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various boron reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dimethyl-2H-indazole-6-boronic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2,3-Dimethyl-2H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:

The presence of the additional methyl groups in this compound can enhance its stability and reactivity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

(2,3-dimethylindazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEURACXBMNIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.